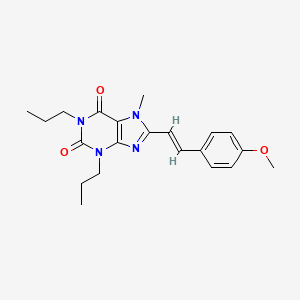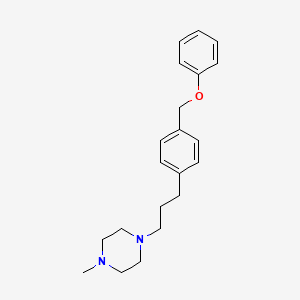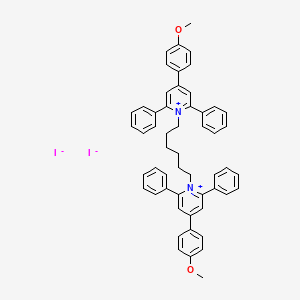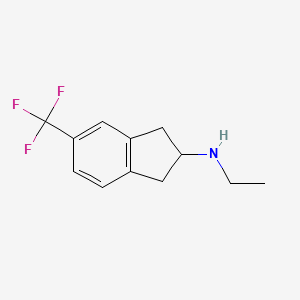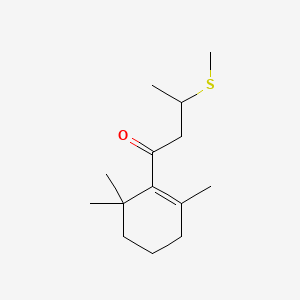
1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene is an organic compound with a complex structure that includes a cyclohexene ring substituted with a butyryl group and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the butyryl group and the methylthio group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylthio)propyl isothiocyanate
- 3-(Methylthio)propanal
- Benzyl isothiocyanate
Uniqueness
1-(3-(Methylthio)-butyryl)-2,6,6-trimethylcyclohexene is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
68697-67-6 |
|---|---|
Fórmula molecular |
C14H24OS |
Peso molecular |
240.41 g/mol |
Nombre IUPAC |
3-methylsulfanyl-1-(2,6,6-trimethylcyclohexen-1-yl)butan-1-one |
InChI |
InChI=1S/C14H24OS/c1-10-7-6-8-14(3,4)13(10)12(15)9-11(2)16-5/h11H,6-9H2,1-5H3 |
Clave InChI |
NCSINGBYRFXOMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C(=O)CC(C)SC |
Densidad |
0.993-0.996 (20°) |
Descripción física |
Clear colourless to yellow liquid; Strong fruit like aroma |
Solubilidad |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


